

# analytical methods for detecting ethyl carbamate in wine

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Acetylurethane

Cat. No.: B1265525

[Get Quote](#)

An increasing focus on food and beverage safety has necessitated the development of precise and reliable analytical methods for detecting potentially harmful compounds. Ethyl carbamate (EC), or urethane, is a process contaminant found in many fermented foods and alcoholic beverages, including wine.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), its presence in consumer products is a significant public health concern.[3] Consequently, several countries have established maximum permissible levels for EC in alcoholic beverages, driving the need for sensitive and accurate quantification methods to ensure regulatory compliance and consumer safety.[2]

Ethyl carbamate is primarily formed in wine through the reaction of ethanol with nitrogenous precursors, such as urea, citrulline, and carbamyl phosphate, which are by-products of yeast metabolism during fermentation.[1][4] The rate of EC formation can be influenced by factors like storage time and temperature, making its monitoring crucial throughout the wine production and distribution chain.[1]

This document provides detailed application notes and protocols for three prevalent analytical techniques used for the determination of ethyl carbamate in wine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These notes are intended for researchers, scientists, and quality control professionals in the food and beverage industry.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the official reference method adopted by international bodies like the OIV (International Organisation of Vine and Wine) for ethyl carbamate analysis.<sup>[5]</sup> It offers high selectivity and sensitivity, making it a robust choice for regulatory and research purposes.

## Application Note

The standard GC-MS method involves a sample preparation step to isolate and concentrate EC from the complex wine matrix. This is typically achieved using Solid-Phase Extraction (SPE) with a diatomaceous earth column.<sup>[1][5]</sup> An internal standard, such as n-propyl carbamate (PC) or the isotopically labeled ethyl carbamate-d5 (EC-d5), is added to the sample prior to extraction to ensure accurate quantification.<sup>[5][6]</sup> While dichloromethane is a common elution solvent, less toxic alternatives like diethyl ether have also been successfully used.<sup>[5][6]</sup> Following extraction and concentration, the sample is injected into the GC-MS system. Detection is performed in Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring specific ions characteristic of EC, thereby minimizing matrix interference.<sup>[5]</sup>

### Quantitative Data Summary for GC-MS Methods

Parameter	Value	Matrix	Internal Standard	Reference
Linearity Range	3 - 89 µg/L	Wine	EC-d5	<a href="#">[6]</a> <a href="#">[7]</a>
Linearity Range	10 - 80 µg/L	Synthetic Wine	Propyl Carbamate	<a href="#">[1]</a>
Limit of Detection (LOD)	0.4 µg/L	Wine	EC-d5	<a href="#">[6]</a> <a href="#">[7]</a>
Limit of Quantification (LOQ)	1.2 µg/L	Wine	EC-d5	<a href="#">[6]</a> <a href="#">[7]</a>
Limit of Quantification (LOQ)	1.0 ng/mL (1 µg/L)	Wine	Labeled EC	<a href="#">[8]</a>
Average Recovery	104.4%	Wine	EC-d5	<a href="#">[6]</a> <a href="#">[7]</a>
Average Recovery	82.2 - 95.2%	Fruit Wines	-	<a href="#">[2]</a>

## Experimental Protocol: GC-MS with Solid-Phase Extraction

This protocol is based on the OIV reference method and incorporates suggested improvements.

### 1. Reagents and Materials

- Ethyl Carbamate (EC), ≥99% purity
- n-Propyl Carbamate (PC) or Ethyl Carbamate-d5 (EC-d5) for internal standard
- Acetone, analytical grade
- Dichloromethane or Diethyl Ether, analytical grade[\[5\]](#)[\[6\]](#)

- Deionized Water
- Solid-Phase Extraction (SPE) columns packed with diatomaceous earth (50 mL capacity)[5]
- Rotary evaporator or automated parallel evaporator[5][6]

## 2. Standard Preparation

- EC Stock Solution (1.0 mg/mL): Accurately weigh 100 mg of EC into a 100 mL volumetric flask and dilute to the mark with acetone.[5]
- Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of PC or EC-d5 in acetone in the same manner.[5]
- IS Working Solution (400 ng/mL): Create a working solution of the internal standard by appropriate dilution in water.[5]
- Calibration Standards: Prepare a series of calibration standards (e.g., 100, 200, 400, 800, 1600 ng/mL) by diluting the stock solutions with dichloromethane, each containing a fixed concentration of the internal standard (e.g., 400 ng/mL).[5]

## 3. Sample Preparation and Extraction

- Take a defined volume of wine (e.g., 20.00 mL for wines with  $\leq 14\%$  alcohol).[5]
- Add 1 mL of the IS working solution (400 ng/mL).[5]
- Add deionized water to bring the total volume to 40 mL.[5]
- Transfer the diluted sample onto an SPE column and allow the liquid to absorb for approximately 4 minutes.[5]
- Elute the carbamates from the column using two 80 mL portions of dichloromethane.[5]
- Collect the eluate in a flask and concentrate it to 2-3 mL using a rotary evaporator with a water bath set at 30°C. Do not allow the extract to evaporate to dryness.[5]
- Transfer the concentrated extract to a vial for GC-MS analysis.[5]

#### 4. GC-MS Instrumental Conditions

- GC System: Gas chromatograph with an autosampler.
- Column: Fused silica capillary column, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness (e.g., Carbowax 20M type).[5]
- Injector: Splitless mode, 180°C.[5]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
- Oven Temperature Program: 40°C for 0.75 min, ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C.[5]
- MS System: Mass spectrometer in Selected Ion Monitoring (SIM) mode.
- Transfer Line: 220°C.[5]
- Ions to Monitor: m/z 62, 74, and 89 for EC. Use m/z 62 for quantification and the others for confirmation.[1][5]

### Workflow Diagram

Caption: Workflow for GC-MS analysis of ethyl carbamate in wine.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for EC analysis, offering exceptional sensitivity and specificity, often with simplified sample preparation procedures.[9][10] A key advantage is its ability to determine underivatized EC, eliminating the need for a chemical derivatization step.[9]

### Application Note

This method typically employs a miniaturized liquid-liquid extraction (mLLE) using a small volume of an organic solvent like ethyl acetate to extract EC from the wine sample.[3][9] Alternatively, reversed-phase SPE can also be used for sample clean-up.[10] The extract is

then analyzed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer (MS/MS). The high selectivity of MS/MS, which monitors a specific precursor-to-product ion transition (e.g.,  $m/z$  90.10  $\rightarrow$  62.05 for EC), allows for reliable quantification even at ultra-trace levels with minimal matrix effects.[3][9]

#### Quantitative Data Summary for LC-MS/MS Methods

Parameter	Value	Matrix	Sample Preparation	Reference
Linearity	$R^2 = 0.9999$	Fortified Wine	mLLE	[3][9]
Limit of Detection (LOD)	0.17 $\mu\text{g/L}$	Fortified Wine	mLLE	[3][9]
Limit of Detection (LOD)	0.25 - 0.63 $\mu\text{g/L}$	Alcoholic Beverages	SPE	[10][11]
Limit of Quantification (LOQ)	0.52 $\mu\text{g/L}$	Fortified Wine	mLLE	[3][9]
Average Recovery	93 - 114%	Fortified Wine	mLLE	[3][9]
Average Recovery	94.5%	Alcoholic Beverages	SPE	[10][11]

## Experimental Protocol: LC-MS/MS with Miniaturized LLE

This protocol is based on the method developed for fortified wines.[3][9]

### 1. Reagents and Materials

- Ethyl Carbamate (EC) standard
- Ethyl Acetate, HPLC grade
- Deionized water

- Centrifuge tubes (e.g., 50 mL)

- Vortex mixer

- Centrifuge

## 2. Standard Preparation

- EC Stock Solution: Prepare a stock solution of EC in a suitable solvent (e.g., 40% aqueous ethanol).
- Calibration Standards: Prepare calibration standards by spiking a control wine matrix (or a synthetic wine base) with known concentrations of EC. Process these standards in the same manner as the samples.

## 3. Sample Preparation and Extraction

- Pipette 15 mL of wine sample into a 50 mL centrifuge tube.[\[3\]](#)[\[9\]](#)
- Add 8 mL of ethyl acetate to the tube.[\[3\]](#)[\[9\]](#)
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 200  $\mu$ L).
- Filter the reconstituted sample through a 0.22  $\mu$ m syringe filter into an LC vial.

## 4. LC-MS/MS Instrumental Conditions

- LC System: HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3  $\mu$ m).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- MRM Transition: Monitor the transition  $m/z$  90.10  $\rightarrow$  62.05 for quantification.[3][9]

## Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of ethyl carbamate in wine.

## High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a viable and simpler alternative to mass spectrometry-based methods for EC determination. Because ethyl carbamate does not possess a native fluorophore, a pre-column derivatization step is required to render it detectable by fluorescence.[12][13]

## Application Note

This method involves a derivatization reaction between EC and a fluorescent tagging agent, most commonly 9-xanthidrol, in an acidic environment.[13][14] A significant advantage of this technique is that sample preparation can be very straightforward, often not requiring any extraction or concentration steps, which increases sample throughput.[15] The derivatized sample is directly injected into the HPLC system. The resulting fluorescent derivative is separated on a C18 column and detected by a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 233 nm, Em: 600 nm).[12] While potentially less selective than MS methods, HPLC-FLD provides adequate sensitivity for routine screening and quality control.

Quantitative Data Summary for HPLC-FLD Methods



Parameter	Value	Matrix	Derivatization Agent	Reference
Linearity Range	10 - 500 µg/L	Wine	-	[12]
Limit of Detection (LOD)	4.2 µg/L	Wine, Brandy	9-Xanthydrol	[14][15]
Limit of Quantification (LOQ)	15 µg/L	Wine	-	[12]
Average Recovery	93.7 - 106.0%	Wine	-	[12]
Average Recovery	96%	Wine, Brandy	9-Xanthydrol	[14][15]
Intermediate Precision (RSD)	1.4 - 2.8%	Wine	-	[12]

## Experimental Protocol: HPLC-FLD with Pre-Column Derivatization

This protocol is based on established methods using 9-xanthydrol derivatization.[12][13]

### 1. Reagents and Materials

- Ethyl Carbamate (EC) standard
- 9-Xanthydrol (9-XA)
- 1-Propanol
- Hydrochloric Acid (HCl)
- Acetonitrile, HPLC grade
- Sodium Acetate

- 40% Aqueous Ethanol

- Microcentrifuge tubes (1.5 mL)

## 2. Standard and Reagent Preparation

- EC Stock Solution (e.g., 50 mmol/L): Prepare in 40% aqueous ethanol.[\[13\]](#)
- 9-XA Derivatizing Solution (20 mmol/L): Dissolve an appropriate amount of 9-xanthidol in 1-propanol.[\[13\]](#)
- Calibration Standards: Prepare working standard solutions of EC by diluting the stock solution with 40% aqueous ethanol.

## 3. Sample Preparation and Derivatization

- In a 1.5 mL microcentrifuge tube, mix the following:
  - 600  $\mu$ L of 9-XA solution (20 mmol/L).[\[13\]](#)
  - 100  $\mu$ L of HCl (1.5 mol/L).[\[13\]](#)
  - 400  $\mu$ L of wine sample (or standard solution).[\[13\]](#)
- Mix the contents of the tube thoroughly.
- Allow the reaction to proceed for the optimized time (e.g., 30 minutes) at room temperature, protected from light.[\[12\]](#)
- The sample is now ready for injection into the HPLC system.

## 4. HPLC-FLD Instrumental Conditions

- HPLC System: HPLC with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., Agilent TC-C18, 250 x 4.6 mm, 5  $\mu$ m).[\[12\]](#)
- Mobile Phase: A gradient of 20 mmol/L Sodium Acetate (A) and Acetonitrile (B).[\[13\]](#)

- Flow Rate: 0.8 - 1.0 mL/min.
- Injection Volume: 20  $\mu$ L.
- Fluorescence Detector:
  - Excitation Wavelength: 233 nm.[12]
  - Emission Wavelength: 600 nm.[12]

## Workflow Diagram

Caption: Workflow for HPLC-FLD analysis of ethyl carbamate in wine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
2. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
3. HTC-15 Abstract [ilmexhibitions.com]
4. researchgate.net [researchgate.net]
5. Ethyl Carbamate (Type-II) | OIV [oiv.int]
6. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
7. researchgate.net [researchgate.net]
8. pubs.acs.org [pubs.acs.org]
9. researchgate.net [researchgate.net]
10. Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. [Determination of ethyl carbamate in wine by HPLC-FLD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection [periodicos.capes.gov.br]
- To cite this document: BenchChem. [analytical methods for detecting ethyl carbamate in wine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265525#analytical-methods-for-detecting-ethyl-carbamate-in-wine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)